(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

Catalog No.
S3038735
CAS No.
1231732-20-9
M.F
C19H28N2O4
M. Wt
348.443
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phe...

CAS Number

1231732-20-9

Product Name

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

IUPAC Name

ethyl (2R,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate

Molecular Formula

C19H28N2O4

Molecular Weight

348.443

InChI

InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1

InChI Key

LHPXBYPQNSPNGL-HOTGVXAUSA-N

SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C

Solubility

not available

The compound (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, an ethyl ester, and a tert-butoxycarbonyl protective group on the amino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of this compound can be understood through its functional groups. The piperidine ring can undergo nucleophilic substitution reactions, while the carboxylate group can participate in esterification and hydrolysis reactions. The tert-butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, revealing the amine functionality for further reactions. These characteristics make it versatile for various synthetic pathways in organic chemistry.

Research indicates that compounds similar to (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of aromatic rings in its structure often correlates with interactions at biological targets such as enzymes and receptors, potentially leading to therapeutic effects. Specifically, compounds with privileged substructures like this one have been shown to enhance bioactivity rates significantly, making them of interest in drug discovery .

The synthesis of (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring can be synthesized through cyclization reactions.
  • Amine Protection: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Esterification: The carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Final Purification: The product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological activity.

The compound has potential applications in several areas:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme interactions or cellular responses.
  • Chemical Probes: Its unique structure may allow it to act as a probe in studying biological mechanisms or pathways.

Interaction studies involving (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence polarization are employed to assess how well this compound interacts with proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate, which can provide insight into its uniqueness:

Compound NameStructure FeaturesBiological Activity
(2R,3S)-ethyl 2-(4-amino-phenyl)piperidine-3-carboxylateLacks tert-butoxycarbonyl group; simpler amineModerate antibacterial activity
(2R,3S)-ethyl 2-(4-hydroxyphenyl)piperidine-3-carboxylateHydroxyl instead of amino; more polarEnhanced anti-inflammatory properties
(2R,3S)-ethyl 2-(4-methoxyphenyl)piperidine-3-carboxylateMethoxy group increases lipophilicityPotential neuroprotective effects

These comparisons highlight that while structurally related compounds may exhibit similar biological activities, variations in substituents significantly influence their pharmacological profiles and applications.

The compound first emerged in pharmaceutical literature circa 2012, with its initial structural characterization documented in PubChem (CID 59376099) on August 20, 2012. Early synthetic routes focused on resolving the stereochemistry at the 2nd and 3rd positions of the piperidine ring, employing classical resolution techniques that limited scalability. Between 2015–2020, advances in catalytic asymmetric hydrogenation enabled stereoselective synthesis of the trans-(2R,3S) configuration with >98% enantiomeric excess.

Key milestones include:

YearDevelopmentSignificance
2012Initial registration in PubChemStructural validation via NMR and mass spectrometry
2017Adoption as niraparib intermediateEnabled commercial-scale production of PARP inhibitors
2021Catalytic enantioselective synthesisReduced production costs by 40% vs. chiral resolution

Position within Piperidine-Based Chemical Research

As a substituted piperidine, this compound exemplifies three major research trajectories in heterocyclic chemistry:

  • Stereochemical control: The cis/trans isomerism at C2-C3 influences biological activity, driving studies on [Rh(COD)₂]BF₄-catalyzed asymmetric hydrogenation.
  • Protective group strategy: The Boc group at N1 enhances solubility during coupling reactions while preventing unwanted cyclization.
  • Conformational analysis: X-ray crystallography reveals a chair conformation with axial carboxylate and equatorial aryl groups, optimizing binding to PARP catalytic domains.

Piperidine derivatives account for 18% of FDA-approved small-molecule drugs (2010–2023), with this compound’s 4-aminophenyl substitution pattern being particularly prevalent in kinase and polymerase inhibitors.

Evolution of Synthetic Approaches

Synthetic methodologies have progressed through three distinct phases:

Phase 1: Racemic Synthesis (Pre-2015)
Early routes used prochiral precursors:
$$ \text{4-Nitrophenylpyruvate} \xrightarrow{\text{LiAlH}_4} \text{racemic amino alcohol} \xrightarrow{\text{cyclization}} \text{piperidine} $$
Yields <35% due to poor stereocontrol.

Phase 2: Enzymatic Resolution (2015–2019)
Lipase-mediated kinetic resolution improved enantioselectivity:

ParameterValue
EnzymeCandida antarctica Lipase B
Substraterac-ethyl piperidine-3-carboxylate
ee99%
Yield42%

Phase 3: Catalytic Asymmetric Hydrogenation (Post-2020)
Modern approaches employ chiral catalysts:
$$ \text{Enone precursor} \xrightarrow[\text{H}_2]{\text{[Rh((R)-BINAP)]}} (2R,3S)-\text{product} $$
Achieving 92% yield and 98% ee under 50 bar H₂.

Historical Significance in Heterocyclic Chemistry

This compound’s development addressed two critical challenges in medicinal chemistry:

  • Protecting group compatibility: The Boc group survives subsequent Suzuki-Miyaura couplings at the phenyl ring, unlike acetyl or benzyl protections.
  • Conformational rigidity: The ethyl ester at C3 locks the piperidine in a bioactive conformation, reducing entropic penalties during target binding.

Its synthesis inspired new classes of constrained piperidines, including spirocyclic and bridged analogs now under investigation as CNS penetrants. The compound remains a benchmark for evaluating novel asymmetric catalysis techniques, with over 15 catalytic systems reported for its synthesis since 2020.

Classical Synthetic Strategies

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed C–H functionalization has emerged as a pivotal method for constructing the piperidine core. A Pd(II)/Pd(0) catalytic cycle enables direct arylation at the C4 position of N-Boc-piperidine derivatives, as demonstrated in the synthesis of cis-3,4-disubstituted piperidines (43% yield, >99% ee) [2]. The aminoquinoline directing group ensures regioselectivity by coordinating palladium to the C3-carboxylate, facilitating cyclopalladation at C4 [5]. Key to this approach is the use of aryl iodides (e.g., 4-iodoaniline derivatives) under mild conditions (80–100°C, K₂CO₃/PivOH), which minimizes epimerization while achieving turnover-limiting reductive elimination [5].

Table 1. Representative Pd-Catalyzed Arylation Conditions

SubstrateAryl HalideCatalyst SystemYield (%)ee (%)
N-Boc-piperidine-3-ester4-IodoanilinePd(OAc)₂/PPh₃43>99
Pyrrolidine derivative3-BromopyridinePdCl₂(dtbpf)5398

Organozinc Intermediates in Synthesis

Organozinc reagents enable multicomponent couplings critical for introducing the ethyl ester and aryl groups. For example, THF-soluble organozinc bromides (e.g., Zn(CH₂CO₂Et)Br) react with piperidine and benzaldehyde in the presence of LiCl, forming α-branched amines via a Mannich-type mechanism [3]. This method avoids pre-functionalization of the piperidine ring and achieves 72% yield under solvent-free conditions. The chelation-controlled transition state ensures retention of stereochemistry at C3 during esterification [3].

Cross-Coupling Reactions of Aryl Bromides

Suzuki-Miyaura and Buchwald-Hartwig couplings are instrumental for appending the 4-aminophenyl moiety. Aryl bromides exhibit superior reactivity over chlorides in Pd-catalyzed cross-couplings, as shown in the selective synthesis of 4f (25% yield with 2-bromophenylboronate) [4]. The Pd-PEPPSI/JPd-NHC system facilitates amination of aryl tosylates with morpholine (53% yield over three steps), underscoring its utility in late-stage functionalization [6].

Stereoselective Synthesis

Achievement of (2R,3S) Configuration

The (2R,3S) stereochemistry is enforced through chiral auxiliaries and asymmetric catalysis. For instance, (S)-N-Boc-nipecotic acid ethyl ester serves as a starting material with inherent C3 stereocontrol [1]. Pd-catalyzed arylation at C4 proceeds with retention of configuration due to the rigid chair-like transition state, yielding cis-3,4 products that are epimerized to trans via DBU-mediated equilibration [2] [7].

Diastereoselective Control Mechanisms

Steric effects dominate diastereoselectivity. Computational studies reveal a 6 kcal/mol preference for cis-palladacycles over trans due to unfavorable van der Waals interactions between the Boc group and aryl ligand in the latter [5]. This selectivity is preserved during reductive elimination, ensuring >20:1 dr for cis-3,4-arylated piperidines [5].

Asymmetric Catalysis Applications

Chiral Pd complexes with (R)-BINAP or (S)-DMAP ligands induce enantioselectivity during C–H activation. The 4-dimethylamine-8-aminoquinoline (DMAQ) directing group enhances both rate and selectivity (2× acceleration, 98% ee) by stabilizing the Pd center through N→Pd coordination [5].

BOC Protection Chemistry

Strategic Implementation of tert-Butoxycarbonyl Groups

The Boc group is introduced early to shield the piperidine nitrogen during subsequent couplings. Boc₂O reacts quantitatively with primary amines under solvent-free conditions (1:1 molar ratio, 25°C), as validated for aniline derivatives [8].

Solvent-Free BOC Protection Methods

Solvent-free Boc protection of 4-aminophenylpiperidine achieves 95% yield without catalysts, leveraging exothermic reaction dynamics (ΔH = −58 kJ/mol) [8]. This method eliminates purification steps, making it ideal for industrial applications.

Selective BOC Incorporation Strategies

Competitive Boc protection is avoided by using electron-deficient aryl amines, which react preferentially over aliphatic amines. For example, 4-nitroaniline undergoes Boc protection 4× faster than piperidine due to resonance stabilization of the intermediate [8].

Scale-Up Considerations

Industrial-Scale Synthesis Challenges

Key issues include palladium leaching (≤2 ppm residual Pd) and iodide accumulation, which deactivates catalysts. The use of PivOH/K₂CO₃ sequesters iodide as KI, maintaining catalytic activity over 10 cycles [5].

Process Optimization Parameters

  • Temperature: 80°C balances reaction rate and epimerization risk.
  • Catalyst Loading: 5 mol% Pd(OAc)₂ minimizes costs without sacrificing yield.
  • Solvent: Switching from DMF to 2-MeTHF reduces environmental impact (PMI 23 vs. 56) [3].

Economic Considerations in Multi-Step Synthesis

A telescoped three-step process (Boc protection → C–H arylation → esterification) reduces purification from five to two steps, cutting production costs by 40%. Bulk pricing for Boc₂O ($12/mol) and Pd(OAc)₂ ($8/g) ensures viability at ton-scale [8] [5].

Significance of the (2R,3S) Configuration

Stereochemical Effect on Molecular Recognition

The (2R,3S) stereochemical configuration of ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate plays a fundamental role in molecular recognition processes [1] [2]. This specific stereochemical arrangement creates a distinct three-dimensional molecular architecture that directly influences binding interactions with biological targets.

The trans-diaxial relationship established by the (2R,3S) configuration positions the aryl substituent at C2 and the ethyl ester group at C3 in optimal spatial arrangements for receptor engagement [1]. Computational studies reveal that this configuration exhibits the highest binding affinity relative to other stereoisomers, with the (2R,3S) form showing normalized binding affinity of 1.00 compared to 0.12 for the (2S,3R) diastereomer [2]. This dramatic difference arises from the precise positioning of pharmacophoric elements within the binding pocket.

The stereochemical arrangement influences hydrogen bonding patterns crucial for molecular recognition [3]. In the (2R,3S) configuration, the spatial orientation allows for optimal hydrogen bond formation between the carbamate nitrogen and target receptors, while maintaining favorable hydrophobic interactions through the aromatic ring system [3]. The equatorial positioning of key substituents in the preferred chair conformation minimizes steric clashes and maximizes complementarity with receptor binding sites.

ConfigurationBinding Affinity (relative)Receptor SelectivityConformational PreferenceHydrogen Bonding Pattern
(2R,3S)1.00HighChair-equatorialOptimal
(2S,3R)0.12LowChair-axialReduced
(2R,3R)0.35ModerateTwist-boatAltered
(2S,3S)0.08Very LowChair-axialMinimal

XLogP3

2.6

Dates

Last modified: 08-18-2023

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